![molecular formula C21H32BNO5 B1406537 3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester CAS No. 1505515-92-3](/img/structure/B1406537.png)
3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester
Overview
Description
This compound is a complex organic molecule that contains a tetramethyl dioxaborolane group attached to a phenoxymethyl azetidine carboxylic acid tert-butyl ester . It is part of the boronic acids and derivatives family .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a central azetidine ring attached to a phenoxymethyl group on one side and a carboxylic acid tert-butyl ester on the other. The phenoxymethyl group is further substituted with a tetramethyl dioxaborolane group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the searched resources, compounds with similar structures have been used in borylation reactions at the benzylic C-H bond of alkylbenzenes, hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides to form aryl boronates .Scientific Research Applications
Synthesis of Tert-butyl Ester Compounds
- Tert-butyl ester compounds similar to 3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester are significant intermediates in various biologically active compounds, such as crizotinib. Their synthesis involves multiple steps and is characterized by methods like MS and 1H NMR spectrum (Kong et al., 2016).
Crystal Structure and DFT Studies
- The crystal structure and conformational analysis of similar compounds are critical, often involving X-ray diffraction and density functional theory (DFT) calculations. These analyses validate the molecular structure and explore the physicochemical features of the compounds, including molecular electrostatic potential and frontier molecular orbitals (Ye et al., 2021).
Synthetic Applications and Anticancer Properties
Synthesis of Azetidine-2-Carboxylic Acid Analogs
- Azetidine-2-carboxylic acid analogs, possessing various side chains, are synthesized through modifications of tert-butyl ester compounds. These compounds are crucial for investigating the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Anticancer Activity
- Some derivatives of tert-butyl ester compounds have been synthesized and evaluated for their cytotoxic activities against cancer cells. This highlights their potential role in developing new anticancer agents (Vorona et al., 2007).
Nanoparticle Synthesis and Pharmaceutical Applications
Enhancement of Nanoparticle Brightness
- Tert-butyl ester compounds have been used in the synthesis of bright, emission-tuned nanoparticles, crucial for applications in materials science and nanotechnology (Fischer et al., 2013).
High-Yield Synthesis of Bioactive Compounds
- These compounds are instrumental in the high-yield synthesis of bioactive molecules like D-ribo-phytosphingosine, showcasing their importance in pharmaceutical synthesis (Lombardo et al., 2006).
Prodrug Development
- The tert-butyl ester compounds have been explored for developing prodrugs, with potential applications in enhancing drug delivery and bioavailability (Saari et al., 1984).
properties
IUPAC Name |
tert-butyl 3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32BNO5/c1-19(2,3)26-18(24)23-12-15(13-23)14-25-17-10-8-16(9-11-17)22-27-20(4,5)21(6,7)28-22/h8-11,15H,12-14H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBDCEDHEZFPKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CN(C3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



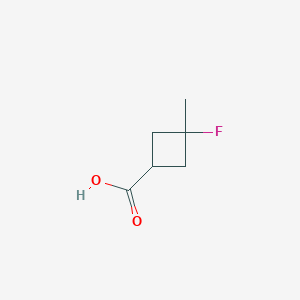
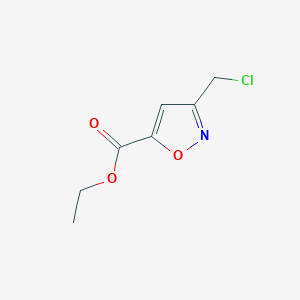
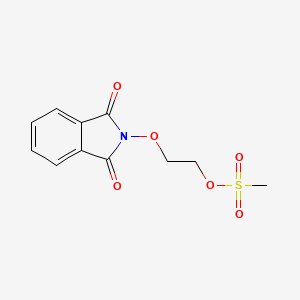
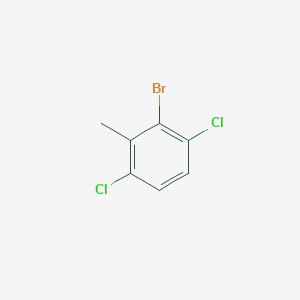
![4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1406462.png)
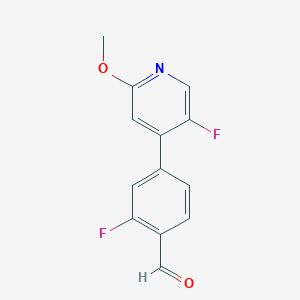
![3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1406464.png)
![6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1406465.png)
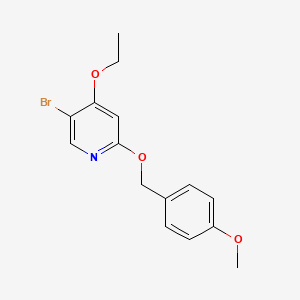

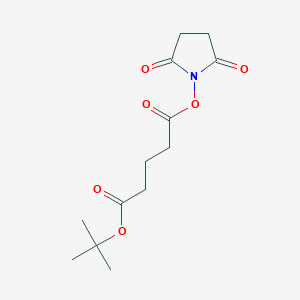
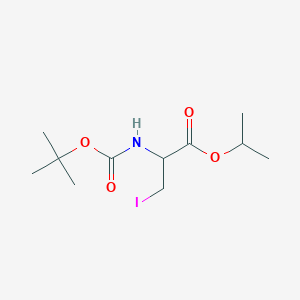
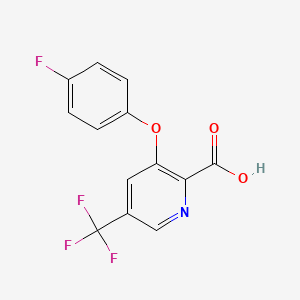
![1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406477.png)